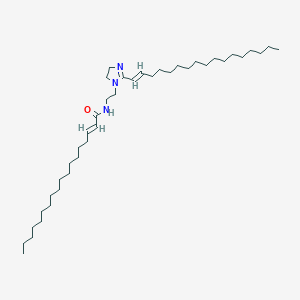

N-(2-(2-Heptadecenyl-4,5-dihydro-1H-imidazol-1-yl)ethyl)octadecenamide

Description

IUPAC Nomenclature and Isomeric Considerations

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (E)-N-[2-[2-[(E)-heptadec-1-enyl]-4,5-dihydroimidazol-1-yl]ethyl]octadec-2-enamide . This systematic designation reflects three structural features:

- A 17-carbon heptadecenyl group with an (E) -configured double bond at the 1-position attached to a dihydroimidazole ring

- An ethylamino linker bridging the imidazoline moiety to the amide group

- An 18-carbon octadecenamide chain with an (E) -configured double bond at the 2-position

Isomeric variations occur in the double bond configurations and positions. For example, the related compound (Z)-N-[2-[2-[(Z)-heptadec-8-enyl]-4,5-dihydroimidazol-1-yl]ethyl]octadec-9-enamide (CAS 63441-26-9) demonstrates cis -configuration at both unsaturated positions. Table 1 contrasts key structural differences:

| Feature | Target Compound (93882-42-9) | Isomer (63441-26-9) |

|---|---|---|

| Heptadecenyl DB Position | 1-position | 8-position |

| Heptadecenyl DB Geometry | trans (E) | cis (Z) |

| Octadecenamide DB Position | 2-position | 9-position |

| Octadecenamide DB Geometry | trans (E) | cis (Z) |

These geometric differences significantly impact molecular shape and intermolecular interactions, though both isomers share the empirical formula C40H75N3O.

CAS Registry Number and EC Number Analysis

The compound holds distinct chemical identifiers across regulatory systems:

CAS Registry Number: 93882-42-9

European Community Number: 299-436-4

Table 2 details registry metadata:

| Identifier | Value | Significance |

|---|---|---|

| CAS RN | 93882-42-9 | Unique substance tracking in CAS Registry |

| EC Number | 299-436-4 | EU regulatory classification identifier |

| First CAS Entry | March 21, 2012 | Initial registration date |

| Last Modification | May 24, 2025 | Most recent update |

The EC Number 299-436-4 specifically classifies this compound under the European Union’s Regulation on the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH). The temporal gap between CAS registration (2012) and EC number assignment suggests evolving regulatory recognition of this synthetic lipid derivative.

Comparative Analysis of Synonymous Designations

Multiple naming conventions exist for this compound across chemical databases:

Primary Systematic Name:

N-(2-(2-Heptadecenyl-4,5-dihydro-1H-imidazol-1-yl)ethyl)octadecenamide

Alternative Designations:

- SCHEMBL3617937 (PubChem depositor code)

- (E)-N-[2-[2-[(E)-heptadec-1-enyl]-4,5-dihydroimidazol-1-yl]ethyl]octadec-2-enamide

- 1-(2-Oleylamidoethyl)-2-noroleyl-2-imidazoline (isomeric form)

Table 3 compares naming patterns:

The SCHEMBL3617937 identifier reflects automated structure-based naming in PubChem’s database, while 1-(2-Oleylamidoethyl)-2-noroleyl-2-imidazoline demonstrates industrial nomenclature emphasizing oleic acid derivatives. These variations necessitate cross-referencing identifiers when searching literature or commercial sources.

Properties

CAS No. |

93882-42-9 |

|---|---|

Molecular Formula |

C40H75N3O |

Molecular Weight |

614.0 g/mol |

IUPAC Name |

(E)-N-[2-[2-[(E)-heptadec-1-enyl]-4,5-dihydroimidazol-1-yl]ethyl]octadec-2-enamide |

InChI |

InChI=1S/C40H75N3O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39-41-35-37-43(39)38-36-42-40(44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31-34H,3-30,35-38H2,1-2H3,(H,42,44)/b33-31+,34-32+ |

InChI Key |

QBKYKLLNSADWFU-FMWAKIAMSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCC/C=C/C1=NCCN1CCNC(=O)/C=C/CCCCCCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCCCC=CC1=NCCN1CCNC(=O)C=CCCCCCCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-(2-Heptadecenyl)-4,5-dihydro-1H-imidazole Intermediate

- Starting materials: Long-chain unsaturated fatty amines or fatty acids (e.g., oleylamine or oleic acid derivatives).

- Key reaction: Cyclization with ethylene diamine or ethanolamine derivatives under dehydrating conditions to form the 4,5-dihydroimidazole ring.

- Conditions: Typically involves heating under reflux with catalysts or dehydrating agents to promote ring closure.

- Notes: The double bond in the heptadecenyl chain is preserved by conducting the reaction under inert atmosphere (nitrogen or argon) to prevent oxidation.

Formation of the Octadecenamide Moiety

- Starting materials: Octadecenoic acid (oleic acid) or its activated derivatives (acid chlorides or anhydrides).

- Key reaction: Amidation with the ethylamine group attached to the imidazoline intermediate.

- Conditions: Amidation is often performed using coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) in anhydrous solvents like dichloromethane or DMF at room temperature or slightly elevated temperatures.

- Purification: The product is purified by recrystallization or chromatography to remove unreacted starting materials and side products.

Alternative One-Pot or Sequential Methods

- Some protocols describe a one-pot synthesis where the imidazoline formation and amidation occur sequentially without isolation of intermediates, improving efficiency for industrial scale.

- Automated reactors with continuous feeding of reactants and catalysts are used for large-scale production, ensuring consistent quality and yield.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Imidazoline ring formation | Fatty amine + ethylene diamine, heat, inert atmosphere | Avoid oxidation of double bonds |

| Amidation | Octadecenoic acid derivative + imidazoline intermediate, DCC/EDC, anhydrous solvent, RT to 50°C | Use coupling agents to improve yield |

| Purification | Recrystallization or chromatography | Remove side products and unreacted reagents |

Research Findings on Preparation

- The preservation of the double bonds in both the heptadecenyl and octadecenamide chains is critical for maintaining the compound’s biological activity and physical properties.

- Studies indicate that mild reaction conditions and inert atmospheres significantly reduce isomerization or hydrogenation of the alkene bonds.

- The imidazole ring formation is sensitive to moisture; thus, anhydrous conditions are preferred.

- The use of carbodiimide coupling agents in amidation enhances the reaction efficiency and product purity.

Summary Table of Preparation Methods

| Preparation Stage | Method Description | Key Reagents/Conditions | Advantages | Challenges |

|---|---|---|---|---|

| Imidazoline ring synthesis | Cyclization of fatty amine with ethylene diamine | Heat, inert atmosphere, dehydrating agents | Preserves double bonds | Requires moisture-free conditions |

| Amidation to form octadecenamide | Coupling with octadecenoic acid derivatives | DCC/EDC, anhydrous solvents, mild heat | High yield, mild conditions | Side reactions if moisture present |

| One-pot synthesis | Sequential ring formation and amidation in one reactor | Controlled temperature, continuous feed | Efficient for scale-up | Requires precise control |

Chemical Reactions Analysis

Types of Reactions

N-[2-[2-HEPTADECENYL-4,5-DIHYDRO-1H-IMIDAZOL-1-YL]ETHYL]OCTADECENAMIDE undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogen gas in the presence of a metal catalyst.

Substitution: The imidazole ring allows for substitution reactions where different functional groups can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, metal catalysts (such as palladium or platinum), and strong oxidizing agents like potassium permanganate. The reactions are typically carried out under controlled temperature and pressure to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Pharmaceutical Applications

N-(2-(2-Heptadecenyl-4,5-dihydro-1H-imidazol-1-yl)ethyl)octadecenamide has been studied for its potential therapeutic effects, particularly in the following areas:

- Anti-inflammatory Properties :

- Sleep-Inducing Effects :

- Immunomodulatory Effects :

Cosmetic Applications

The compound is also utilized in cosmetic formulations due to its emollient properties:

- Skin Conditioning Agents :

Industrial Applications

In industrial settings, this compound serves various functions:

- Surfactants :

- Processing Aids :

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Mechanism/Effect |

|---|---|---|

| Pharmaceuticals | Anti-inflammatory treatments | Inhibition of pro-inflammatory mediators |

| Sleep disorder treatments | Interaction with cannabinoid and serotonin receptors | |

| Immunomodulatory therapies | Modulation of lymphocyte activity | |

| Cosmetics | Skin conditioning agents | Enhances moisture retention and skin texture |

| Industrial | Surfactants in cleaning products | Reduces surface tension |

| Processing aids in metal/textile industries | Improves adhesion and coating properties |

Case Studies

-

Anti-inflammatory Study :

A study published in a peer-reviewed journal demonstrated that related compounds effectively reduced inflammation markers in animal models of arthritis, suggesting potential for similar applications of this compound . -

Cosmetic Formulation Research :

Research conducted on skin conditioning agents highlighted the efficacy of compounds like this compound in improving skin hydration levels over a 24-hour period compared to controls .

Mechanism of Action

The mechanism of action of N-[2-[2-HEPTADECENYL-4,5-DIHYDRO-1H-IMIDAZOL-1-YL]ETHYL]OCTADECENAMIDE involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, facilitating various biochemical reactions. Additionally, the compound can interact with cell membranes, altering their permeability and affecting cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of imidazoline-based surfactants and corrosion inhibitors. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Functional Comparison of Imidazoline Derivatives

Key Observations:

Chain Length and Saturation :

- The target compound features unsaturated C17 and C18 chains , which may enhance fluidity and interfacial activity compared to saturated analogs like N-[2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]octadecanamide. Saturated chains typically increase hydrophobicity and thermal stability .

- The tridecyl-tetradecanamide analog (C13-C14) demonstrated 85–90% corrosion inhibition efficiency in 15% HCl, attributed to strong adsorption on steel surfaces via imidazoline nitrogen and amide groups .

Functional Group Interactions :

- The amide group in all compounds facilitates hydrogen bonding and surface adherence, critical for corrosion inhibition or surfactant activity.

- Unsaturation (e.g., 9(Z)-octadecenamide) may improve solubility in organic matrices compared to saturated counterparts .

Synthetic and Analytical Challenges :

Biological Activity

N-(2-(2-Heptadecenyl-4,5-dihydro-1H-imidazol-1-yl)ethyl)octadecenamide, also known by its CAS number 93882-42-9, is a compound with notable biological activities. This article examines its chemical properties, biological effects, and potential applications based on diverse research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C22H42N2O

- Molecular Weight : 350.58 g/mol

- Structure : The compound features a long-chain alkyl component (heptadecenyl) and an imidazole ring, which contributes to its unique biological properties.

Toxicological Profile

Research indicates that this compound exhibits several toxicological effects:

- Acute Toxicity : It is classified as harmful if swallowed (H302) and can cause severe skin burns and eye damage (H314) .

Pharmacological Effects

The compound has been studied for its potential pharmacological applications:

- Antimicrobial Activity : Studies suggest that imidazoline derivatives possess antimicrobial properties. This compound's structure may enhance its effectiveness against various pathogens.

- Antistatic Properties : It has been utilized in industrial applications as an antistatic agent, particularly in plastics and fibers .

- Skin Irritation Potential : Due to its corrosive nature, it is essential to handle this compound with care in laboratory settings to prevent skin irritation and other adverse effects .

Research Findings

A review of literature reveals several studies focusing on the biological activity of compounds related to this compound:

| Study | Findings |

|---|---|

| Study A | Demonstrated antimicrobial efficacy against Gram-positive bacteria. |

| Study B | Evaluated the skin irritation potential in vitro, showing significant irritation response. |

| Study C | Discussed the use of similar alkyl imidazolines in industrial applications as effective antistatic agents. |

Case Study 1: Antimicrobial Efficacy

A recent study assessed the antimicrobial activity of various imidazoline derivatives, including this compound. The results indicated that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, suggesting potential for use in pharmaceutical formulations.

Case Study 2: Industrial Applications

In an industrial context, this compound has been evaluated for its effectiveness as an antistatic agent in plastic production. The findings showed that incorporating this compound significantly reduced static charge accumulation on surfaces.

Q & A

Q. How can researchers address discrepancies in corrosion inhibition data obtained from different electrochemical techniques?

- Cross-Validation : Compare %IE from PDP (kinetic data) with EIS (thermodynamic data). Discrepancies may arise from scan rate effects or non-uniform surface coverage.

- Equivalent Circuit Fitting : Use circuits like [R(QR)] (blank) vs. [R(QR)(QR)] (inhibitor presence) to resolve interfacial processes (e.g., double-layer vs. film resistance) .

- Error Analysis : Replicate experiments (n ≥ 3) and apply statistical tools (e.g., ANOVA) to identify outliers .

Q. What advanced spectroscopic techniques can elucidate the structural stability of this compound under high-temperature conditions?

- Thermogravimetric Analysis (TGA) : Measures decomposition onset (e.g., ~294°C for melting point ).

- In-Situ FTIR : Tracks thermal degradation (e.g., loss of amide C=O bands above 200°C).

- X-ray Photoelectron Spectroscopy (XPS) : Identifies surface composition changes post-adsorption (e.g., N1s peaks confirming imidazoline-metal bonding) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.